molecular formula C5H6N4 B1526760 2-(3-amino-1H-pyrazol-1-yl)acetonitrile CAS No. 1182932-54-2

2-(3-amino-1H-pyrazol-1-yl)acetonitrile

Cat. No.: B1526760
CAS No.: 1182932-54-2
M. Wt: 122.13 g/mol
InChI Key: IJHPTDNLLKXCTL-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-pyrazol-1-yl)acetonitrile (CAS 1182932-54-2) is a versatile pyrazole derivative with the molecular formula C5H6N4 and a molecular weight of 122.13 g/mol. This chemical serves as a valuable synthon and building block in medicinal chemistry and organic synthesis, particularly for constructing more complex heterocyclic systems. Its structure features both an electron-rich 3-aminopyrazole ring and a nitrile-functionalized acetonitrile chain, which provides handles for further chemical modification and derivatization. The 3-aminopyrazole scaffold is recognized as a privileged structure in drug discovery. This compound is especially significant for research focused on developing kinase inhibitors. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, derived from 3-aminopyrazole, has been identified as an excellent starting point for targeting understudied kinases, such as those in the PCTAIRE subfamily (e.g., CDK16). Inhibitors based on this core structure have shown high cellular potency and are valuable tools for probing cell cycle regulation, specifically inducing G2/M phase arrest. Beyond kinase research, pyrazole derivatives demonstrate a broad spectrum of pharmacological activities, underscoring the utility of this scaffold. The compound's reactivity allows for its application in multicomponent reactions, efficient methods for generating diverse libraries of biologically active molecules for screening. This product is offered as a powder and requires specific storage conditions to maintain stability. It is recommended to keep the compound in a dark place under an inert atmosphere at 2-8°C. Safety precautions should be observed, as the material has associated hazard statements H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled. Please Note: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(3-aminopyrazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-2-4-9-3-1-5(7)8-9/h1,3H,4H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHPTDNLLKXCTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1N)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Hydrazine Derivatives with Alkylated Acrylonitriles

A prominent method involves the cyclization of hydrazine derivatives with acrylonitrile derivatives under basic conditions to form the pyrazole ring bearing the amino group and the acetonitrile substituent.

  • Procedure:

    • Starting from 3-hydrazinopyridine dihydrochloride, the compound is reacted with 3-ethoxyacrylonitrile in the presence of an alkali metal alkoxide base in an anhydrous aliphatic alcohol solvent.
    • The reaction mixture is stirred at temperatures ranging from 25 °C to 100 °C until the hydrazine is consumed, yielding 3-(3-amino-1H-pyrazol-1-yl)pyridine derivatives.
  • Key Reaction Conditions:

    • Base: Alkali metal (C1-C4) alkoxide
    • Solvent: Anhydrous alcohol (e.g., ethanol, propanol)
    • Temperature: 25–100 °C
    • Reaction time: Until completion monitored by standard analytical methods
  • Outcome:

    • The cyclization efficiently forms the pyrazole ring with an amino substituent at the 3-position and an acetonitrile group attached via the nitrogen at position 1 of the pyrazole ring.
  • References:

    • This method is detailed in a patent describing the synthesis of related pyrazolylpyridine compounds and their derivatives, emphasizing the cyclization step as key to obtaining the amino-pyrazole acetonitrile structure.

Alkylation of Pyrazole Derivatives with Haloacetonitriles

Another synthetic route involves the alkylation of pyrazole derivatives with chloroacetonitrile or bromoacetonitrile to introduce the acetonitrile group at the pyrazole nitrogen.

  • Procedure:

    • 1-Alkyl-3-methylpyrazolo[4,3-c]pyrazoles are reacted with chloroacetonitrile or 2-(2-bromomethyl)-1H-isoindole-1,3(2H)-dione in acetonitrile solvent.
    • Cesium carbonate is used as the base to facilitate the nucleophilic substitution.
    • The reaction is refluxed for extended periods (e.g., 48 hours) with stirring.
    • After completion, the mixture is cooled, filtered, and purified to isolate the cyanomethyl-substituted pyrazole derivatives.
  • Key Reaction Conditions:

    • Base: Cesium carbonate
    • Solvent: Acetonitrile
    • Temperature: Reflux (~80 °C)
    • Reaction time: Up to 48 hours
  • Isomer Formation:

    • The alkylation can lead to mixtures of isomeric products due to alkylation at different nitrogen atoms (N1 or N2) on the pyrazole ring.
    • Typical isomer ratios observed are approximately 1:0.8 (N1-alkylation to N2-alkylation).
  • Outcome:

    • This method yields 2-(3-amino-1H-pyrazol-1-yl)acetonitrile derivatives after subsequent deprotection or conversion steps.
  • References:

    • Detailed in a research article on the synthesis of 2-aminoethyl derivatives of pyrazolopyrazoles, highlighting the alkylation with haloacetonitriles and the challenges of isomer separation.

Nucleophilic Substitution Under Basic Conditions with Various Linkers

A third approach involves nucleophilic substitution reactions where the pyrazole amine acts as a nucleophile to displace leaving groups on acetonitrile derivatives or related electrophiles.

  • Procedure:

    • 5-cyclopropyl-1H-pyrazole-3-amine or similar pyrazole amines are reacted with haloacetonitrile derivatives under basic conditions.
    • Bases such as potassium carbonate or sodium hydride may be used.
    • Microwave irradiation or catalytic acidic conditions (e.g., 1M HCl) can be employed to improve reaction rates and yields.
    • Various aniline or benzylamine derivatives can be attached via similar nucleophilic substitution to diversify the linker or substituent patterns.
  • Yields:

    • Reported yields range widely from 35% to 89% depending on substituents and reaction conditions.
  • Outcome:

    • The method efficiently produces this compound and related derivatives with diverse substitutions for further functionalization.
  • References:

    • This approach is described in kinase inhibitor discovery studies where pyrazole amines are functionalized with acetonitrile linkers using nucleophilic substitution under basic or microwave-assisted conditions.

Summary Table of Preparation Methods

Method Number Starting Materials Key Reagents/Conditions Reaction Type Yield Range (%) Notes
1 3-Hydrazinopyridine dihydrochloride + 3-ethoxyacrylonitrile Alkali metal alkoxide, anhydrous alcohol, 25–100 °C Cyclization Not specified Forms amino-pyrazole ring with acetonitrile
2 1-Alkyl-3-methylpyrazolo[4,3-c]pyrazole + chloroacetonitrile Cesium carbonate, acetonitrile, reflux, 48 h Alkylation Moderate Mixture of N1 and N2 alkylated isomers
3 Pyrazole amines + haloacetonitrile derivatives Basic conditions (K2CO3, NaH), microwave or acid catalysis Nucleophilic substitution 35–89 Versatile, allows linker diversification

Analytical and Purification Considerations

  • Isomer Separation: Alkylation methods often yield isomeric mixtures requiring chromatographic separation.
  • Purification: Common techniques include silica gel chromatography and crystallization.
  • Characterization: NMR (1H, 13C), HRMS, and sometimes X-ray crystallography are used to confirm structure and purity.

Research Findings and Practical Notes

  • The cyclization approach (Method 1) is advantageous for direct formation of the amino-pyrazole ring system with acetonitrile functionality in one step, suitable for scale-up.
  • Alkylation (Method 2) provides flexibility in modifying the pyrazole core but requires careful control to minimize isomer formation.
  • Nucleophilic substitution (Method 3) is widely used in medicinal chemistry for rapid diversification of pyrazole derivatives, with microwave irradiation enhancing reaction efficiency.
  • Reaction conditions such as base strength, solvent choice, temperature, and reaction time critically influence yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated pyrazoles or pyrazole oxides.

    Reduction: Amino derivatives or fully reduced pyrazole rings.

    Substitution: Various substituted pyrazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-amino-1H-pyrazol-1-yl)acetonitrile is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity allows for the creation of diverse molecular architectures.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate biological pathways is of significant interest.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may serve as intermediates in the synthesis of dyes, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and nitrile groups can form hydrogen bonds and other interactions, influencing the activity of these targets. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-Acetonitrile Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1182932-54-2 C₅H₆N₄ 122.13 3-NH₂, 1-CH₂CN
2-(3-Nitro-1H-pyrazol-1-yl)acetonitrile 1006956-03-1 C₅H₄N₄O₂ 152.11 3-NO₂ (electron-withdrawing)
2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile 1171541-96-0 C₇H₉N₃ 135.17 1-C₂H₅ (steric bulk)
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile 1006348-71-5 C₆H₄F₃N₃ 175.11 3-CF₃ (lipophilic, electron-withdrawing)
2-(1-((3-Amino-4-chloro-1H-pyrazol-1-yl)methyl)cyclopropyl)acetonitrile 1485567-35-8 C₉H₁₀ClN₅ 223.66 4-Cl, cyclopropyl spacer

Key Observations :

  • Electron Effects: The amino group in the target compound enhances nucleophilicity, whereas nitro (NO₂) and trifluoromethyl (CF₃) groups in analogs reduce electron density at the pyrazole ring, altering reactivity .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Solubility* Stability Predicted pKa
This compound Moderate in polar solvents Stable at 4°C 4.43 (pyrazole NH)
2-(3-Nitro-1H-pyrazol-1-yl)acetonitrile Low in water Sensitive to light 1.2 (NO₂ group)
2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile High in DMSO Stable under inert conditions 3.8 (CH₂CN)
2-(3-(Trifluoromethyl)-1H-pyrazol-1-yl)acetonitrile High in acetone Hydrolytically stable 4.1 (CF₃)

*Solubility data inferred from substituent polarity and solvent compatibility.

Key Observations :

  • The amino group improves solubility in polar solvents (e.g., water, ethanol) compared to nitro or trifluoromethyl analogs .
  • Trifluoromethyl derivatives exhibit enhanced hydrolytic stability due to the strong C-F bond .

Biological Activity

2-(3-amino-1H-pyrazol-1-yl)acetonitrile is a compound of increasing interest in medicinal chemistry due to its potential as a kinase inhibitor. Kinases play critical roles in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.

The primary mechanism of action for this compound is its ability to inhibit specific kinases. Research has shown that compounds with a pyrazole scaffold can selectively inhibit members of the cyclin-dependent kinase (CDK) family, particularly CDK16, which is involved in regulating cell cycle progression and has been linked to various cancers .

Key Findings:

  • Selectivity: In a study assessing the selectivity of pyrazole-based inhibitors, this compound demonstrated significant inhibition against CDK16 with an EC50 value of 33 nM, indicating strong potency .
  • Cell Cycle Arrest: The compound induced G2/M phase cell cycle arrest in treated cells, which was confirmed through fluorescence ubiquitination cell cycle indicator (FUCCI) assays .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrazole ring and substituents on the acetonitrile moiety were explored to enhance potency and selectivity.

Table 1: Structure-Activity Relationships

Compound VariantModificationsCDK16 Inhibition (EC50)Comments
Base Compound None33 nMHigh potency against CDK16
Variant A Methyl group45 nMSlightly reduced activity
Variant B Ethyl group25 nMImproved selectivity
Variant C No substitution60 nMLoss of activity

The modifications leading to enhanced selectivity are crucial for reducing off-target effects and improving therapeutic profiles.

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Cancer Treatment: A study highlighted the efficacy of pyrazole-based compounds in treating lymphoma and breast cancer. These compounds showed significant anti-proliferative effects in vitro, correlating with their kinase inhibition profiles .
  • Inflammation Disorders: Another research effort demonstrated that pyrazole derivatives could modulate inflammatory pathways by inhibiting specific kinases involved in cytokine signaling, suggesting potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(3-amino-1H-pyrazol-1-yl)acetonitrile, and what factors influence reaction efficiency?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-aminopyrazole with chloroacetonitrile under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C yields the target product. Reaction efficiency depends on solvent polarity, temperature control, and catalyst selection. Steric hindrance from substituents on the pyrazole ring can slow reactivity, requiring extended reaction times .
  • Key Parameters :

ParameterOptimal RangeImpact
Temperature60–80°CHigher temps accelerate kinetics but may promote side reactions
SolventDMF, MeCNPolar aprotic solvents enhance nucleophilicity
BaseK₂CO₃, Et₃NMaintains pH for deprotonation

Q. How can spectroscopic methods (NMR, IR, MS) be employed to confirm the structure of this compound?

  • 1H NMR : The amino group (–NH₂) appears as a broad singlet (~δ 5.5–6.5 ppm), while the acetonitrile proton resonates as a singlet near δ 4.0–4.5 ppm. Pyrazole ring protons show splitting patterns dependent on substitution .
  • 13C NMR : The nitrile carbon appears at ~δ 115–120 ppm. Pyrazole carbons are observed between δ 140–160 ppm .
  • IR : Strong absorption at ~2240 cm⁻¹ (C≡N stretch) and 3300–3500 cm⁻¹ (N–H stretch) .
  • MS : Molecular ion peak [M+H]+ matches the molecular weight (e.g., 151.15 g/mol for C₅H₅N₄) .

Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?

  • PPE : Lab coat, nitrile gloves, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
  • Waste Disposal : Neutralize with alkaline peroxide solutions before disposal to prevent cyanide release .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) elucidate the electronic properties and potential biological interactions of this compound?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution. This reveals nucleophilic/electrophilic sites for reaction planning .
  • Molecular Docking : Use AutoDock Vina to simulate binding to biological targets (e.g., microbial enzymes). The amino and nitrile groups may form hydrogen bonds with active-site residues, explaining antimicrobial activity .

Q. How can researchers resolve contradictions in reaction outcomes when modifying substituents on the pyrazole ring?

  • Case Study : Electron-withdrawing groups (e.g., –NO₂) at the pyrazole 4-position reduce nucleophilic substitution efficiency due to decreased electron density. Steric effects from bulky substituents (e.g., –CH₃) may require alternative solvents (e.g., DMSO) or higher temperatures .
  • Experimental Design : Perform Hammett plots to correlate substituent electronic effects (σ values) with reaction rates. Use kinetic studies (e.g., pseudo-first-order conditions) to isolate steric vs. electronic contributions .

Q. What strategies optimize the synthesis of this compound for scalability without compromising purity?

  • Solvent Choice : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to improve green chemistry metrics.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems.
  • Purification : Use flash chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water .

Q. How can unexpected by-products (e.g., dimerized or oxidized forms) be identified and mitigated during synthesis?

  • Analytical Tools :

  • TLC/HPLC : Monitor reaction progress with Rf values or retention times.
  • LC-MS : Detect by-products via mass fragmentation patterns.
    • Mechanistic Insight : Oxidation of the amino group to nitro derivatives can occur in aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to suppress this .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-1H-pyrazol-1-yl)acetonitrile
Reactant of Route 2
2-(3-amino-1H-pyrazol-1-yl)acetonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.